molecular formula C17H13NO3S2 B274187 (5E)-5-(4-Hydroxy-3-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(4-Hydroxy-3-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B274187
M. Wt: 343.4 g/mol
InChI Key: JXRWQBVSWWYLGD-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-(4-Hydroxy-3-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, also known as HMBT, is a thiazolidinone derivative that exhibits a wide range of biological activities. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.

Mechanism of Action

The mechanism of action of (5E)-5-(4-Hydroxy-3-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve multiple targets and pathways. This compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases. It also inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase. In addition, this compound inhibits the NF-κB pathway, which is a key regulator of inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound exhibits a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and xanthine oxidase. It also exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Moreover, this compound has been shown to regulate glucose metabolism and insulin sensitivity, which makes it a potential therapeutic agent for diabetes.

Advantages and Limitations for Lab Experiments

(5E)-5-(4-Hydroxy-3-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, this compound also has some limitations. It is relatively unstable in aqueous solutions, which makes it difficult to use in some experiments. Moreover, this compound has low solubility in water, which can limit its bioavailability and effectiveness in vivo.

Future Directions

There are several future directions for the research of (5E)-5-(4-Hydroxy-3-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to explore its mechanism of action in more detail, including its interaction with specific targets and pathways. Moreover, the development of more stable and bioavailable formulations of this compound could enhance its effectiveness as a therapeutic agent.

Synthesis Methods

(5E)-5-(4-Hydroxy-3-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one can be synthesized by the reaction of 4-hydroxy-3-methoxybenzaldehyde, phenyl isothiocyanate, and thiourea in the presence of a suitable catalyst. The reaction yields a yellow crystalline solid, which can be purified by recrystallization. The chemical structure of this compound can be confirmed by various spectroscopic techniques, including NMR and IR spectroscopy.

Scientific Research Applications

(5E)-5-(4-Hydroxy-3-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases. It exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, this compound has shown promising results in the treatment of diabetes by regulating glucose metabolism and insulin sensitivity.

properties

Molecular Formula

C17H13NO3S2

Molecular Weight

343.4 g/mol

IUPAC Name

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H13NO3S2/c1-21-14-9-11(7-8-13(14)19)10-15-16(20)18(17(22)23-15)12-5-3-2-4-6-12/h2-10,19H,1H3/b15-10+

InChI Key

JXRWQBVSWWYLGD-XNTDXEJSSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3)O

SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)O

Origin of Product

United States

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